molecular formula C10H16Cl2N4O B2572116 4-(Piperazin-1-yl)nicotinamide dihydrochloride CAS No. 2260932-59-8

4-(Piperazin-1-yl)nicotinamide dihydrochloride

Cat. No.: B2572116
CAS No.: 2260932-59-8
M. Wt: 279.17
InChI Key: PNRKXDCSPBDMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperazin-1-yl)nicotinamide dihydrochloride (PPND) is a chemical compound that has gained attention in the scientific community. It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .


Molecular Structure Analysis

The molecular formula of this compound is C10H16Cl2N4O, and its molecular weight is 279.17. The structure includes a six-membered ring with two opposing nitrogen atoms .

Scientific Research Applications

Hyperphosphatemia Treatment

Nicotinamide has been proposed as an alternative to phosphate binders for managing hyperphosphatemia in chronic kidney disease patients undergoing hemodialysis. The NICOREN study aimed to compare the efficacy and safety of nicotinamide to sevelamer, revealing that both drugs were equally effective in reducing serum phosphorus levels. However, patient tolerance for nicotinamide was significantly lower than for sevelamer, with treatment discontinuation due to adverse events being more common in the nicotinamide group (Lenglet et al., 2017).

Schizophrenia Management

Historical research indicated that high doses of nicotinamide could be beneficial for treating schizophrenia, showing that patients treated with nicotinamide remained well compared to other treatments available at the time. This suggests a potential therapeutic application of nicotinamide in psychiatric disorders (Hoffer & Osmond, 1964).

Acne Vulgaris Treatment

Nicotinamide has been evaluated for its effectiveness in treating inflammatory acne vulgaris. A study comparing topical 4% nicotinamide gel with 1% clindamycin gel found both treatments to be equally effective, with nicotinamide offering a safe and efficacious alternative to clindamycin for acne management. Skin type was a significant factor in determining the effectiveness of each treatment, suggesting personalized treatment approaches might be beneficial (Khodaeiani et al., 2013).

Novel Psychoactive Substance (NPS) Analysis

MT-45, a novel psychoactive substance with a piperazine structure, has been associated with drug-related fatalities. Analysis of MT-45 in biological samples, such as human whole blood, is crucial for forensic toxicology to identify its presence in drug-related deaths. A case involving MT-45 and etizolam highlighted the compound's potential risks and underscored the importance of monitoring new psychoactive substances in public health (Papsun et al., 2016).

Properties

IUPAC Name

4-piperazin-1-ylpyridine-3-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.2ClH/c11-10(15)8-7-13-2-1-9(8)14-5-3-12-4-6-14;;/h1-2,7,12H,3-6H2,(H2,11,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRKXDCSPBDMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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